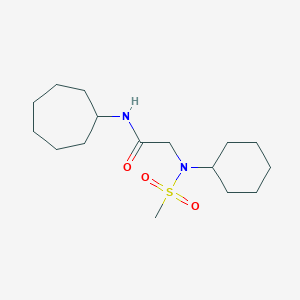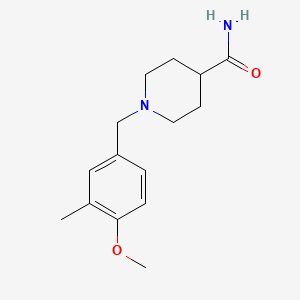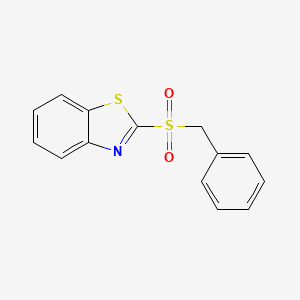![molecular formula C19H22N2O2S B5777195 N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B5777195.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea, also known as CEC, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a thiourea derivative that has been synthesized using various methods and has shown promising results in scientific research.
作用機序
The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea is not fully understood, but studies have suggested that it may inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. Additionally, this compound has been shown to induce the production of reactive oxygen species (ROS), which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Studies have demonstrated its ability to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. Additionally, this compound has been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the major advantages of using N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea in lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds that may exhibit higher toxicity. Additionally, this compound has been shown to possess significant anti-cancer and anti-inflammatory properties, making it a potential candidate for further research. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may restrict its use in certain experimental conditions.
将来の方向性
There are several future directions for the research and development of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea. One potential direction is to further explore its anti-cancer properties and its potential use in cancer therapy. Additionally, further research could focus on the development of novel formulations of this compound that may enhance its solubility and bioavailability. Finally, future research could focus on the development of this compound as a potential treatment for various inflammatory diseases.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in scientific research. Its low toxicity profile, anti-cancer, and anti-inflammatory properties make it a potential candidate for further development as a therapeutic agent. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in various scientific research fields.
合成法
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea can be synthesized using various methods, including the reaction of 4-methyl-2-oxo-2H-chromen-7-yl isothiocyanate with 2-(1-cyclohexen-1-yl)ethylamine. The reaction yields this compound as a white crystalline solid, which can be purified using recrystallization techniques.
科学的研究の応用
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been studied extensively for its potential applications in various scientific research fields. It has been shown to exhibit significant anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, this compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
特性
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]-3-(4-methyl-2-oxochromen-7-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-13-11-18(22)23-17-12-15(7-8-16(13)17)21-19(24)20-10-9-14-5-3-2-4-6-14/h5,7-8,11-12H,2-4,6,9-10H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAYTEYWMSJYDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)NCCC3=CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]acetamide](/img/structure/B5777118.png)
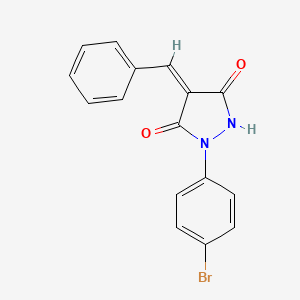
![4-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}benzoic acid](/img/structure/B5777135.png)
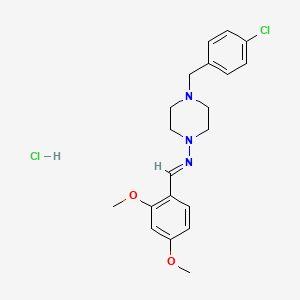
![4-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5777138.png)
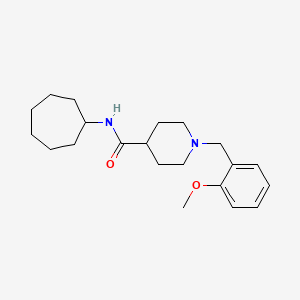
![7-[(3-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5777160.png)
![2-amino-4-[4-(dimethylamino)phenyl]-6-ethyl-5-methylnicotinonitrile](/img/structure/B5777167.png)



